molecular formula C12H16F4Si B11941681 Butyldimethyl(2,3,4,5-tetrafluorophenyl)silane

Butyldimethyl(2,3,4,5-tetrafluorophenyl)silane

Katalognummer: B11941681
Molekulargewicht: 264.33 g/mol
InChI-Schlüssel: HDINXUAVTRWMAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyldimethyl(2,3,4,5-tetrafluorophenyl)silane is a chemical compound with the molecular formula C12H16F4Si. It is known for its unique structure, which includes a silicon atom bonded to a butyl group, two methyl groups, and a tetrafluorophenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butyldimethyl(2,3,4,5-tetrafluorophenyl)silane typically involves the reaction of a tetrafluorophenylsilane precursor with butyl and dimethyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for large-scale production. The compound is then purified using techniques such as distillation or chromatography to achieve the desired level of purity .

Analyse Chemischer Reaktionen

Types of Reactions

Butyldimethyl(2,3,4,5-tetrafluorophenyl)silane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product .

Major Products Formed

The major products formed from the reactions of this compound include silanol derivatives, silane derivatives, and substituted tetrafluorophenyl compounds .

Wissenschaftliche Forschungsanwendungen

Butyldimethyl(2,3,4,5-tetrafluorophenyl)silane has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Butyldimethyl(2,3,4,5-tetrafluorophenyl)silane involves its interaction with specific molecular targets and pathways. The compound can form stable bonds with various substrates, leading to the formation of new compounds with desired properties. The tetrafluorophenyl group enhances the compound’s reactivity and stability, making it suitable for various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Butyldimethyl(2,3,5,6-tetrafluorophenyl)silane
  • Bis(2,3,4,5-tetrafluorophenyl)dimethylsilane
  • (2,3,4,5-tetrafluorophenyl)triphenylsilane

Uniqueness

Butyldimethyl(2,3,4,5-tetrafluorophenyl)silane is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. The presence of the tetrafluorophenyl group enhances its reactivity and stability compared to similar compounds, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C12H16F4Si

Molekulargewicht

264.33 g/mol

IUPAC-Name

butyl-dimethyl-(2,3,4,5-tetrafluorophenyl)silane

InChI

InChI=1S/C12H16F4Si/c1-4-5-6-17(2,3)9-7-8(13)10(14)12(16)11(9)15/h7H,4-6H2,1-3H3

InChI-Schlüssel

HDINXUAVTRWMAC-UHFFFAOYSA-N

Kanonische SMILES

CCCC[Si](C)(C)C1=C(C(=C(C(=C1)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.